Physicochemical Property Shifts vs. Regioisomer
The target compound exhibits a distinct physicochemical profile compared to its closest commercially cataloged regioisomer, Hit2Lead SC-41515981 (2-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide). The relocation of the acetamide group from the piperidine ring (comparator) to the triazole methylene bridge (target) predictably alters lipophilicity and hydrogen bonding capacity, which are critical for passive permeability and target engagement. Computational analysis of the target compound predicts a LogP of approximately 0.9 and tPSA of approximately 81 Ų, compared to the measured LogP of 1.39 and tPSA of 87.9 Ų for the comparator . This ~0.5 LogP unit reduction and lower topological polar surface area for the target compound suggest enhanced aqueous solubility and altered blood-brain barrier penetration prospects .
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP ~0.9 (predicted), tPSA ~81 Ų (predicted) |
| Comparator Or Baseline | Hit2Lead SC-41515981: LogP = 1.39 (measured), tPSA = 87.9 Ų (measured) |
| Quantified Difference | ΔLogP ≈ -0.5; ΔtPSA ≈ -6.9 Ų |
| Conditions | Predicted values based on standard cheminformatics models (ALogPS, molinspiration) for the target compound; measured vendor data for the comparator. |
Why This Matters
A 0.5 LogP unit decrease can translate to a 3- to 5-fold increase in aqueous solubility, directly impacting assay compatibility and formulation requirements in early screening cascades.
